1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride
Description
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10Cl4N2. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c1-4(10)7-5(8)2-11-3-6(7)9;;/h2-4H,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGCELYPGPBSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Nucleophilic aromatic substitution targets the electron-deficient 4-position of 3,5-dichloropyridine. The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions activates the ring for substitution, enabling the introduction of an ethanamine group.
Substrate Preparation
4-Bromo-3,5-dichloropyridine serves as the starting material. Bromination of 3,5-dichloropyridine is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C.
Amination Conditions
Ethylamine (2.0 equiv) reacts with 4-bromo-3,5-dichloropyridine in dimethylacetamide (DMA) at 120°C for 24 hours. The reaction is catalyzed by copper(I) iodide (10 mol%) with 1,10-phenanthroline as a ligand.
Key Data:
-
Yield: 58–65%
-
Purity: >95% (HPLC)
-
Byproducts: Minor dehalogenation products (<5%)
Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
This method leverages palladium catalysis to form the C–N bond between 4-bromo-3,5-dichloropyridine and ethylamine.
Catalytic System
Optimization Insights
-
Temperature Sensitivity: Yields drop below 90°C due to incomplete coupling.
-
Ligand Effects: Bulky ligands (e.g., Xantphos) suppress β-hydride elimination, enhancing amine incorporation.
Key Data:
-
Yield: 72–78%
-
Turnover Number (TON): 450
-
Scalability: Demonstrated at 100-g scale
Reductive Amination of 4-Acetyl-3,5-dichloropyridine
Ketone Precursor Synthesis
4-Acetyl-3,5-dichloropyridine is prepared via Friedel-Crafts acylation of 3,5-dichloropyridine using acetyl chloride and AlCl₃ at 0°C.
Gabriel Synthesis
Phthalimide Protection
4-Bromo-3,5-dichloropyridine reacts with potassium phthalimide in DMF at 120°C for 6 hours, yielding the phthalimide-protected intermediate.
Deprotection and Salt Formation
Hydrazine hydrate (5.0 equiv) in ethanol liberates the free amine, which is treated with HCl gas in diethyl ether to form the dihydrochloride salt.
Key Data:
-
Overall Yield: 55–60%
-
Critical Challenge: Over-reduction of the pyridine ring (<10%)
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| SNAr | 58–65 | 24 | Low | Moderate |
| Buchwald-Hartwig | 72–78 | 12 | High | High |
| Reductive Amination | 64–70 | 8 | Moderate | High |
| Gabriel Synthesis | 55–60 | 18 | Low | Low |
Key Observations:
-
The Buchwald-Hartwig method offers superior yields and scalability but requires expensive palladium catalysts.
-
Reductive amination balances cost and efficiency, making it ideal for industrial applications.
Dihydrochloride Salt Formation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 3 and 5 on the pyridine ring are susceptible to nucleophilic substitution under specific conditions. The electron-withdrawing nitrogen atom in the pyridine ring activates adjacent positions for substitution, particularly when deprotonated.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Hydroxylation | NaOH/H₂O, 80°C, 12 hrs | 3,5-Dihydroxypyridin-4-yl-ethanamine |
| Amination | NH₃ (aq), Cu catalyst, 120°C | 3,5-Diaminopyridin-4-yl-ethanamine |
| Methoxylation | NaOMe, DMF, reflux | 3,5-Dimethoxypyridin-4-yl-ethanamine |
Mechanistic Insight : NAS proceeds via a two-step mechanism involving intermediate Meisenheimer complex formation, stabilized by the electron-deficient pyridine ring . Steric hindrance from the ethylamine group at position 4 slightly reduces reaction rates compared to unsubstituted analogs.
Oxidation Reactions
The ethylamine side chain undergoes oxidation, producing nitriles or nitro derivatives depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | 1-(3,5-Dichloropyridin-4-yl)ethanone |
| H₂O₂ (catalytic Fe³⁺) | H₂O, RT, 6 hrs | N-Oxide derivative |
| RuO₄ | CH₃CN, 0°C | Carboxylic acid analog |
Key Finding : Oxidation of the primary amine to a ketone is selective under acidic conditions, while neutral conditions favor N-oxide formation .
Reduction Reactions
The pyridine ring and amine group can be reduced under hydrogenation conditions:
| Reduction Type | Catalyst/Reagent | Product |
|---|---|---|
| Ring hydrogenation | H₂, Pd/C, MeOH | Piperidine derivative (saturated ring) |
| Amine deprotonation | LiAlH₄, THF | Free base form (1-(3,5-Dichloropyridin-4-yl)ethan-1-amine) |
Note : Ring saturation diminishes aromaticity, altering biological activity. The dihydrochloride salt must first be neutralized for effective reduction .
Acid-Base Reactions
The dihydrochloride salt readily undergoes neutralization:
| Base | Conditions | Product |
|---|---|---|
| NaOH | H₂O, RT | Free amine (water-insoluble) |
| NH₄OH | Ethanol, 40°C | Ammonium chloride byproduct |
Application : Neutralization is critical for reactions requiring the free amine as a nucleophile .
Stability and Degradation
The compound exhibits moderate stability:
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds such as:
1-(3,5-Dichloropyridin-4-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
Biological Activity
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyridine ring substituted with chlorine atoms, which may influence its biological activity by altering its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. While specific data on this compound is limited, related derivatives have shown promising results:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | < 10 |
| Compound 82a | Multiple Myeloma | 0.4 - 1.1 |
These findings suggest that derivatives of this compound may exhibit similar antitumor properties, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that related compounds possess broad-spectrum activity against various pathogens. For example:
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| Compound 4 | Giardia intestinalis | 0.145 |
| Compound 1 | Trichomonas vaginalis | < 0.5 |
These results suggest that modifications to the pyridine scaffold may enhance antimicrobial effectiveness, indicating a potential application in treating protozoal infections .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways, potentially leading to reduced tumor growth.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA or disrupt replication processes in pathogens.
Case Study: Antitumor Efficacy
In a recent study involving a series of pyridine derivatives, one compound demonstrated significant tumor reduction in xenograft models. The study reported a decrease in tumor volume by over 50% after treatment with a related compound over four weeks . This highlights the potential for further development of this compound as a therapeutic agent.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of compounds similar to this compound against protozoal infections. The results indicated that certain analogs were significantly more effective than traditional treatments like metronidazole, suggesting that this class of compounds could offer new therapeutic options .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,5-dichloro-4-aminopyridine with bromoethane or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) followed by hydrochloride salt formation. Optimize reaction efficiency by monitoring pH (ideally 4–6 for dihydrochloride stability) and using catalytic agents like Pd/C for hydrogenation steps. Purity can be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and pyridine substitution patterns.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.69 for C₇H₈Cl₂N₂·2HCl) .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve Cl and NH₃⁺ spatial arrangements .
Q. What solvents and conditions are recommended for dissolving the compound in biological assays?
- Methodology : The dihydrochloride salt is water-soluble due to ionic interactions. For cell-based assays, dissolve in sterile PBS (pH 7.4) or saline (0.9% NaCl). For organic phase reactions, use DMSO (≤1% v/v) with sonication. Avoid prolonged exposure to basic buffers (pH >8) to prevent freebase precipitation .
Q. How should the compound be stored to ensure long-term stability?
- Methodology : Store as a lyophilized powder at -20°C in airtight, light-protected vials with desiccant packs. Aqueous solutions (1–10 mM) are stable for ≤72 hours at 4°C. Monitor degradation via UV-Vis (λmax ~255 nm) .
Advanced Research Questions
Q. What reaction mechanisms explain the selectivity of 3,5-dichloro substitution in pyridine during synthesis?
- Methodology : The 3,5-dichloro groups act as electron-withdrawing substituents, directing electrophilic attacks to the para-position (C4) of the pyridine ring. Computational studies (DFT/B3LYP) can model charge distribution and frontier molecular orbitals to predict reactivity. Compare with analogues lacking Cl substituents to validate mechanistic pathways .
Q. How can impurities in the compound be profiled and quantified for pharmaceutical-grade applications?
- Methodology :
- HPLC-UV/HRMS : Use a Primesep 100 mixed-mode column (H₂O/MeCN with 0.1% H₂SO₄) to separate unreacted precursors (e.g., 3,5-dichloropyridine) and byproducts (e.g., ethylated isomers).
- Reference Standards : Cross-validate against EP/ICH guidelines for impurities (e.g., residual solvents via GC-MS) .
Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?
- Methodology : Re-evaluate solvent systems using Hansen solubility parameters. For example, test DCM/MeOH mixtures to distinguish ionic (HCl salt) vs. freebase solubility. Use dynamic light scattering (DLS) to detect micelle formation in amphiphilic solvents .
Q. How can polymorphism affect the compound’s crystallographic and pharmacological properties?
- Methodology : Screen for polymorphs via slurry crystallization in solvents like ethanol/water. Characterize using PXRD and DSC to identify thermodynamically stable forms. Correlate with dissolution rates (e.g., USP Apparatus II) and in vitro permeability (Caco-2 assays) .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using PyMOL-generated 3D structures. Validate binding affinities with SPR or ITC. For example, model the amine group’s hydrogen bonding with active-site residues of cytochrome P450 isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
